Methyl 3-aminopropionate hydrochloride

Overview

Description

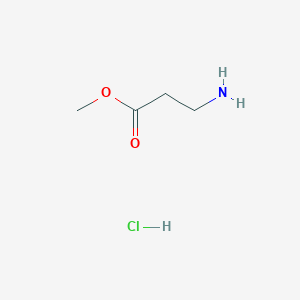

Methyl 3-aminopropionate hydrochloride is a chemical compound with the molecular formula C4H10ClNO2 and a molecular weight of 139.58 g/mol This compound appears as a white to off-white crystalline powder and is hygroscopic in nature . It is primarily used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-aminopropionate hydrochloride can be synthesized through several methods. One common method involves the reaction of methanol with thionyl chloride under cooling conditions to form methyl chloride, which then reacts with β-alanine to produce the desired compound . The reaction conditions typically involve:

Stage 1: Methanol and thionyl chloride are mixed and cooled with ice for 1 hour.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminopropionate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Research

Methyl 3-aminopropionate hydrochloride has been utilized in the development of chemical probes for antiviral research. A notable study involved the synthesis of a compound (VZMC013) that exhibited nanomolar binding affinities for the mu-opioid receptor and CCR5, crucial for HIV entry. The compound demonstrated enhanced anti-HIV-1 activity compared to previous ligands, highlighting the potential of methyl 3-aminopropionate derivatives in antiviral therapies .

1.2 Cancer Treatment

Research indicates that derivatives of this compound can inhibit specific cancer-related proteins. For instance, compounds derived from this amine have shown micromolar inhibition of HSET (KIFC1), a protein involved in centrosome clustering in cancer cells. These findings suggest that methyl 3-aminopropionate could be a scaffold for developing novel anticancer agents targeting mitotic processes .

Biochemical Applications

2.1 Enzyme Substrates

This compound serves as a substrate in various enzymatic reactions. Its structure allows it to participate effectively in reactions catalyzed by enzymes such as transaminases, which are pivotal in amino acid metabolism and biosynthesis .

2.2 Fluorescent Probes

The compound has been explored as part of fluorescent tracer dyes used for studying cellular processes. These dyes allow researchers to visualize membrane transport and other intracellular mechanisms with minimal interference, making them valuable tools in cell biology .

Material Science

3.1 Polymer Synthesis

In material science, this compound is utilized in synthesizing polymers and copolymers that exhibit desirable properties for various applications, including drug delivery systems and biodegradable materials. The incorporation of this compound can enhance the mechanical properties and biocompatibility of polymeric materials .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Activity

In a study published by NCBI, researchers synthesized VZMC013 using this compound as a key intermediate. The compound's ability to inhibit HIV-1 entry was demonstrated through various assays, showcasing its potential as a therapeutic agent against viral infections .

Case Study 2: Cancer Cell Dynamics

Another research effort focused on the role of methyl 3-aminopropionate derivatives in inducing multipolar spindle formation in cancer cells. This study revealed that specific modifications to the methyl 3-aminopropionate structure could significantly enhance its inhibitory effects on cancer cell proliferation by disrupting normal mitotic processes .

Mechanism of Action

The mechanism of action of methyl 3-aminopropionate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of histone deacetylase inhibitors, it plays a role in the inhibition of histone deacetylase enzymes, which are involved in the regulation of gene expression . This inhibition can lead to changes in chromatin structure and gene expression, which are important in cancer therapy .

Comparison with Similar Compounds

Methyl 3-aminopropionate hydrochloride can be compared with other similar compounds such as:

Glycine methyl ester hydrochloride: Similar in structure but differs in the amino acid component.

β-Alanine ethyl ester hydrochloride: Similar ester but with an ethyl group instead of a methyl group.

L-Alanine methyl ester hydrochloride: Similar ester but with L-alanine instead of β-alanine.

These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its specific uses and reactions .

Biological Activity

Methyl 3-aminopropionate hydrochloride (CAS Number: 3196-73-4) is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activities, synthesis, and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀ClNO₂ |

| Molecular Weight | 139.58 g/mol |

| Density | 1.013 g/cm³ |

| Boiling Point | 151.8 °C |

| Melting Point | 103-105 °C |

| Purity | ≥98% |

This compound is typically obtained through the esterification of β-alanine, and it serves as a precursor for various bidentate ligands used in coordination chemistry .

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity, particularly against Gram-positive bacteria. A study highlighted the synthesis of alkylamine-linked analogues that showed variable activity against Staphylococcus aureus, including methicillin-resistant strains . The compound's ability to enhance the efficacy of existing antibiotics suggests its potential as an adjuvant in antimicrobial therapies.

Applications in Drug Development

This compound is utilized in the synthesis of various pharmacologically active compounds. For instance, it plays a role in developing bidentate pyridine-acid ligands, which are crucial in creating fluorescent probes for biological assays . These ligands can be employed to quantify proteins like bovine serum albumin through fluorescence spectroscopy, showcasing the compound's utility in biochemical research.

Case Studies

- Antimicrobial Efficacy : A study investigated the incorporation of methyl 3-aminopropionate into pleuromutilin analogues, which demonstrated enhanced antibacterial activity against both S. aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 6.1 to 13.4 µM, indicating promising potential for developing new antibiotics .

- Ligand Development : Research on the synthesis of bidentate ligands using this compound revealed its effectiveness in creating compounds that can selectively bind to metal ions, which is critical for various catalytic processes and sensor applications .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing methyl 3-aminopropionate hydrochloride, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of β-alanine followed by hydrochloric acid treatment. details a method where methyl β-aminopropionate hydrochloride reacts with succinyl chloride in benzene under reflux to form methyl β-succinimidopropionate, achieving a yield of ~74% after distillation . Key parameters for optimization include:

- Solvent selection : Benzene or dichloromethane (DMF) for solubility .

- Temperature control : Reflux conditions (~12 hours) ensure complete acylation .

- Purification : Fractional distillation or recrystallization to achieve >98% purity, as noted in and .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : For structural confirmation. reports δ 3.77 ppm (t, NCH₂) and δ 3.66 ppm (s, OCH₃) in CDCl₃ .

- IR spectroscopy : Peaks at 1775 cm⁻¹ (imide C=O) and 1715 cm⁻¹ (ester C=O) confirm functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 153.13 for the free base) validate molecular weight .

- HPLC : Purity assessment (>97% per ) .

Q. How does solubility in polar vs. non-polar solvents impact experimental design?

this compound is highly soluble in polar aprotic solvents (DMF, acetonitrile) but sparingly soluble in water . This influences:

- Reaction medium selection : DMF or dichloromethane for coupling reactions .

- Workup strategies : Precipitation in diethyl ether for isolation .

Advanced Research Questions

Q. How do stability studies under varying pH and temperature conditions inform storage protocols?

The compound’s hydrochloride salt form enhances stability compared to the free base. Key findings:

- Acidic conditions (pH <3) : Stable at 4°C for >6 months .

- Basic conditions (pH >8) : Rapid hydrolysis of the ester group occurs, requiring neutralization post-reaction .

- Thermal degradation : Decomposition observed >150°C, necessitating storage at ≤25°C in desiccators .

Q. What role does this compound play in synthesizing bioactive derivatives?

It serves as a key intermediate for:

- Succinimide derivatives : Reacts with succinyl chloride to form methyl β-succinimidopropionate, a precursor for peptide-mimetic compounds .

- Hydrazinium salts : Used in heterocyclic synthesis (e.g., oxetanes) via alkylation or acylation, as shown in .

Q. How should researchers address contradictions in reported purity levels across suppliers?

Discrepancies (e.g., >97% vs. >98%) arise from analytical method variability:

- Validation : Cross-check purity via independent HPLC or titration .

- Batch testing : Request certificates of analysis (CoA) from suppliers, as emphasized in .

Q. What safety protocols mitigate risks during large-scale synthesis?

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

- Emergency response : Immediate eye rinsing (15+ minutes with water) for accidental exposure .

Q. Methodological Notes

- Experimental reproducibility : Pre-dry solvents (e.g., molecular sieves in DMF) to prevent ester hydrolysis .

- Data interpretation : Compare NMR shifts with literature values (e.g., δ 2.58 ppm for CH₂C in ) to confirm intermediate identity .

- Contradiction resolution : Replicate synthesis under standardized conditions if purity disputes arise .

Properties

IUPAC Name |

methyl 3-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-7-4(6)2-3-5;/h2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGRZDJXVKFLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370492 | |

| Record name | Methyl 3-aminopropionate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3196-73-4 | |

| Record name | 3196-73-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-aminopropionate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-aminopropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.